molecular formula C21H23N3O3 B11006668 N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide

N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B11006668
M. Wt: 365.4 g/mol
InChI Key: DGCBLPWISUARIV-UHFFFAOYSA-N
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Description

This compound features a propanamide linker connecting two key moieties:

  • 1-Methyl-1H-indol-3-yl group: A substituted indole system, known for interactions with hydrophobic pockets in biological targets like cyclooxygenase (COX) or serotonin receptors .

Its molecular formula is C₂₁H₂₁N₃O₃ (calculated molecular weight: 363.41 g/mol).

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C21H23N3O3/c1-14(25)22-16-9-10-20(27-3)18(12-16)23-21(26)11-8-15-13-24(2)19-7-5-4-6-17(15)19/h4-7,9-10,12-13H,8,11H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

DGCBLPWISUARIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with an acetylamino-methoxyphenyl compound. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Propanamide Derivatives

a) 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide (58)
  • Key Differences: Replaces the 5-acetylamino-methoxyphenyl with a 4-chlorobenzoyl group and adds a sulfonamide-linked thiophene.
  • Properties : Higher molecular weight (C₂₄H₂₀Cl₂N₂O₅S₂; MW: 575.46 g/mol) and enhanced electrophilicity due to sulfonamide and chlorine substituents. Demonstrated 28% yield in synthesis, suggesting synthetic challenges .
b) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Key Differences : Uses a naphthalene moiety instead of methoxyphenyl and links via an ethyl spacer. Registered under CAS 1017153-76-2.
  • Significance : Designed as a serotonin-naproxen hybrid, highlighting the role of indole in dual COX/5-HT targeting .
c) 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (51)
  • Key Differences : Incorporates a methylsulfonyl group and a branched propanamide chain.

Heterocyclic Propanamide Analogs

a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (7c-f)
  • Key Differences : Replaces indole with thiazole-oxadiazole hybrids.
  • Properties : Lower molecular weights (375–389 g/mol), melting points (134–178°C), and enhanced solubility due to polar sulfanyl and oxadiazole groups .
b) N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
  • Key Differences : Substitutes indole with a dimethyltriazole ring.
  • Significance : Demonstrates how heterocycle choice impacts target specificity (e.g., kinase vs. COX inhibition) .

Aryl-Substituted Acetamide and Propanamide Derivatives

a) N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b)
  • Key Differences : Uses a pyridine-acetamide core with a piperazine-carbonyl linker.
  • Properties : Higher molecular weight (530 g/mol) and melting point (241–242°C), indicative of strong intermolecular interactions .
b) 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide
  • Key Differences : Incorporates an indazole ring and morpholine-carbonyl group.
  • Synthesis : Requires multi-step functionalization, including trityl protection/deprotection .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Propanamide-linked indole-methoxyphenyl 1-Methylindole, 5-acetylamino 363.41 N/A Potential COX/5-HT activity
Compound 58 Indole-propanamide-sulfonamide 5-Chlorothiophene, 4-chlorobenzoyl 575.46 N/A Electrophilic sulfonamide
7c Thiazole-oxadiazole-propanamide 2-Aminothiazole, substituted phenyl 375 134–178 High solubility, antimicrobial potential
8b Pyridine-acetamide-piperazine 4-Chloro-3-(trifluoromethyl)benzoyl 530 241–242 Kinase inhibition, thermal stability
Compound 51 Indole-propanamide-sulfonyl Methylsulfonyl, 4-chlorobenzoyl N/A N/A COX-2 selectivity

Biological Activity

N-[5-(Acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a complex organic compound that exhibits significant biological activity due to its structural features, particularly the indole ring and amide functionalities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • An indole ring , which is known for its ability to interact with various biological targets.
  • An acetylamino group at the 5-position of the methoxyphenyl moiety.
  • A propanamide linkage , enhancing its solubility and bioavailability.

Biological Activity Overview

Research has highlighted several areas where this compound demonstrates biological activity:

  • Anticancer Properties :
    • Studies indicate that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, analogs of indole derivatives have shown efficacy in reducing cell proliferation in breast cancer models by acting as antagonists of estrogen receptors .
  • Anti-inflammatory Effects :
    • The compound may modulate inflammatory pathways, potentially through inhibition of nitric oxide production, a common mechanism in anti-inflammatory agents .
  • Antioxidant Activity :
    • Compounds with indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The indole ring's ability to mimic substrates allows it to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors involved in cancer progression and inflammation, thereby modulating cellular responses.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Sinicropi et al. (2009)Evaluated indole derivatives for anticancer activityIndole compounds showed significant inhibition of tumor cell growth
Recent ACS Publication (2023)Investigated structural modifications on indole derivativesCertain modifications enhanced receptor binding affinity and biological efficacy
MDPI Study (2021)Analyzed anti-inflammatory properties of similar compoundsIndole derivatives exhibited reduced inflammatory markers in vitro

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Clinical Trials : Further investigation into its efficacy and safety in clinical settings is essential.
  • Structural Optimization : Modifying the chemical structure could enhance potency and selectivity for specific biological targets.
  • Mechanistic Studies : Detailed studies on the interaction between this compound and various molecular targets will elucidate its full therapeutic potential.

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